2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:
Formation of the 1,3-benzodioxole ring: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the pyridazinone ring: This involves the reaction of hydrazine with a suitable diketone.
Formation of the thiadiazole ring: This can be synthesized by the reaction of thiosemicarbazide with a carboxylic acid derivative.
Coupling reactions: The final step involves coupling the intermediate products to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions can occur at the pyridazinone ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Reduced forms of the pyridazinone ring.
Substitution: Substituted derivatives at the acetamide group.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between heterocyclic compounds and biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or receptor binding.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The benzodioxole ring may interact with hydrophobic pockets, while the pyridazinone and thiadiazole rings could form hydrogen bonds or electrostatic interactions with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-1,3-benzodioxol-5-yl)ethanol
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
Uniqueness
Compared to similar compounds, 2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide stands out due to its combination of three distinct heterocyclic rings. This unique structure may confer specific biological activities and chemical reactivity that are not observed in simpler analogs.
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O4S/c1-9-18-19-16(26-9)17-14(22)7-21-15(23)5-3-11(20-21)10-2-4-12-13(6-10)25-8-24-12/h2-6H,7-8H2,1H3,(H,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPSBLGMWCDZIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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